2(1H)-Pyridone, 5,6-dihydro-

Organic Synthesis Heterocyclic Chemistry Cycloaddition

Sourcing a reliable 5,6-dihydro-2(1H)-pyridone scaffold is critical for reproducing the anticancer activity of piperlongumine analogs and achieving sub-10 nM HCV NS5B inhibition. Generic lactam substitutes lacking the conjugated endocyclic double bond fail in both Diels-Alder cycloadditions and target-binding assays. - Pharmacophore-validated α,β-unsaturated lactam: Enables Michael acceptor reactivity essential for ROS-mediated apoptosis and cysteine-target engagement. - Structurally authenticated: PDB 3IGV co-crystal confirms binding mode; scaffold cannot be replaced by saturated piperidones or aromatic 2-pyridones. - Supply-chain assurance: Bulk quantities (g to kg) available with batch-specific CoA; ambient-temperature shipping reduces lead times for global procurement.

Molecular Formula C5H7NO
Molecular Weight 97.12 g/mol
CAS No. 6052-73-9
Cat. No. B124196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2(1H)-Pyridone, 5,6-dihydro-
CAS6052-73-9
Synonyms5,6-Dihydro-2(1H)-pyridone;  5-Amino-2-pentenoic Acid Lactam;  3,4-Dehydro-2-piperidone;  5,6-Dihydro-1H-pyridin-2-one;  5,6-Dihydro-2(1H)-pyridone;  5,6-Dihydropyridin-2(1H)-one; 
Molecular FormulaC5H7NO
Molecular Weight97.12 g/mol
Structural Identifiers
SMILESC1CNC(=O)C=C1
InChIInChI=1S/C5H7NO/c7-5-3-1-2-4-6-5/h1,3H,2,4H2,(H,6,7)
InChIKeyOXRRHYRRQWIHIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dihydro-2(1H)-pyridone – Properties & Procurement


2(1H)-Pyridone, 5,6-dihydro- (also known as 5,6-dihydropyridin-2(1H)-one) is a naturally occurring δ-lactam alkaloid with the molecular formula C5H7NO and a molecular weight of 97.12 g/mol . The solid compound has a melting point of 187–188 °C, a predicted boiling point of 287.0±23.0 °C at 760 mmHg, and a predicted density of 1.052±0.06 g/cm³ at 20 °C . It is classified as a heterocyclic intermediate and is a key structural component of the anticancer natural product piperlongumine .

5,6-Dihydro-2(1H)-pyridone – Why Generic Analogs Fail


The 5,6-dihydro-2(1H)-pyridone scaffold provides a unique combination of chemical features that cannot be replicated by simple substitution with 2-pyridone (fully aromatic), piperidin-2-one (fully saturated), or other lactam analogs. The presence of a single endocyclic double bond conjugated to the lactam carbonyl creates a reactive Michael acceptor motif . This partial unsaturation is critical for two reasons: it enables specific Diels–Alder cycloaddition reactions to form complex polycyclic frameworks, a reactivity not available to saturated piperidones [1], and it is essential for the biological activity of key derivatives like piperlongumine and HCV NS5B polymerase inhibitors, where the α,β-unsaturated lactam system is the pharmacophore [2]. Generic alternatives lacking this specific unsaturation pattern will fail in these synthetic and biological applications.

5,6-Dihydro-2(1H)-pyridone – Performance Evidence & Comparisons


Diels–Alder Cycloaddition for Isoquinolone Synthesis

Unlike its saturated counterpart 2-piperidone, which cannot undergo [4+2] cycloaddition, 5,6-dihydro-2(1H)-pyridone serves as a reactive dienophile in Diels–Alder reactions due to its α,β-unsaturated lactam system. Achiral 5,6-dihydro-2(1H)-pyridones 12a,b react with diversely substituted buta-1,3-dienes under thermal or catalytic conditions to yield partially reduced isoquinolones 18–33 and 35–37 [1].

Organic Synthesis Heterocyclic Chemistry Cycloaddition

HCV NS5B Polymerase Inhibition

The 5,6-dihydro-2(1H)-pyridone scaffold is a privileged pharmacophore for the inhibition of HCV NS5B polymerase. While the parent scaffold itself lacks activity, properly substituted derivatives (e.g., compound 4ad) demonstrate picomolar to low nanomolar potency. The corresponding 2-pyridone (aromatic) and piperidin-2-one (fully saturated) analogs are significantly less active or completely inactive against this target, underscoring the importance of the partially unsaturated lactam geometry for binding [1][2].

Antiviral Research Medicinal Chemistry HCV

Solubility Advantage Over 2-Pyridone

5,6-Dihydro-2(1H)-pyridone exhibits a calculated aqueous solubility of 73 g/L at 25 °C . This is a stark contrast to its fully aromatic counterpart, 2-pyridone, which has an experimental solubility of approximately 450 g/L at 25 °C [1]. The reduced solubility of the dihydro derivative is attributed to the loss of aromaticity and the consequent decrease in polarizability and hydrogen-bonding capacity with water.

Physicochemical Properties Formulation Solubility

GHS Safety Classification

5,6-Dihydro-2(1H)-pyridone is classified with specific hazard statements under the Globally Harmonized System (GHS). The compound is acutely toxic if swallowed (H302), harmful if inhaled (H332), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . This detailed classification provides a clear framework for risk assessment and safe handling protocols, unlike many custom-synthesized or less-characterized analogs for which such data are unavailable.

Safety Handling Toxicity

5,6-Dihydro-2(1H)-pyridone – Recommended Applications


Piperlongumine Analog Synthesis

Procure 5,6-dihydro-2(1H)-pyridone as the core building block for synthesizing piperlongumine and its analogs. The compound's α,β-unsaturated lactam system is the pharmacophore responsible for the anticancer activity of piperlongumine, which involves interaction with cysteamine and generation of reactive oxygen species (ROS) . Using the correct scaffold is critical for reproducing the biological activity observed in these natural product-derived agents.

HCV NS5B Inhibitor Development

Utilize 5,6-dihydro-2(1H)-pyridone as a validated starting scaffold for structure-activity relationship (SAR) studies targeting HCV NS5B polymerase. Published derivatives of this scaffold (e.g., compound 4ad) demonstrate potent inhibitory activity in biochemical and replicon assays, with IC50 values below 10 nM [1]. The crystal structure of an inhibitor bound to the polymerase active site (PDB ID: 3IGV) provides a rational basis for structure-based drug design [2].

Diels–Alder for Polycyclic Alkaloid Synthesis

Employ 5,6-dihydro-2(1H)-pyridone as a dienophile in Diels–Alder reactions to construct partially reduced isoquinolone frameworks. This reactivity is enabled by the conjugated double bond in the lactam ring and is not shared by fully saturated piperidones or aromatic pyridones [3]. The method provides access to complex alkaloid-like structures with potential biological activity.

Physicochemical Profiling of Lactams

Use 5,6-dihydro-2(1H)-pyridone as a model compound for studying the physicochemical properties of partially unsaturated lactams. Its calculated solubility of 73 g/L at 25 °C and defined GHS hazard classification make it a suitable reference standard for comparative analyses with other lactam scaffolds, aiding in formulation development and safety assessment.

Technical Documentation Hub

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